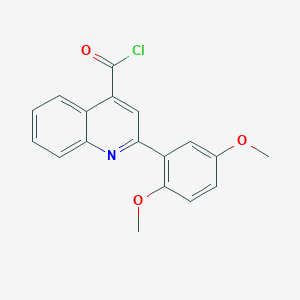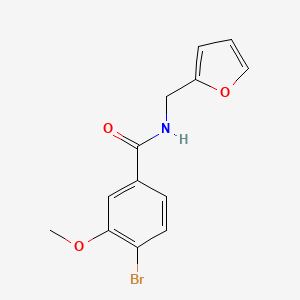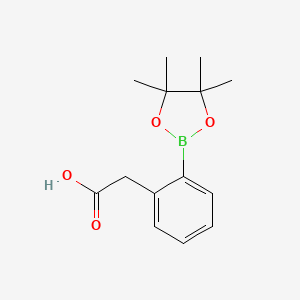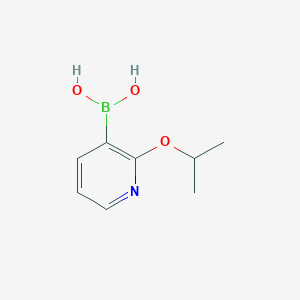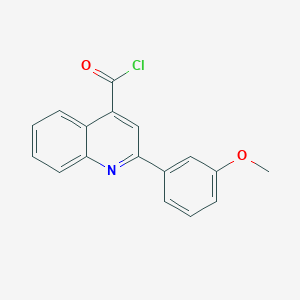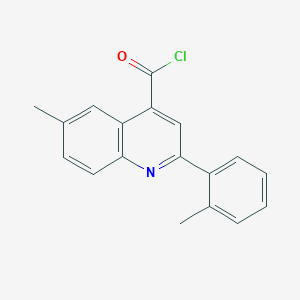
2-甲基-2-(1H-吡咯-1-基)丙酸
描述
2-methyl-2-(1H-pyrrol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C8H11NO2 and its molecular weight is 153.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
2-甲基-2-(1H-吡咯-1-基)丙酸: 是吡咯家族的一部分,该家族以其在具有抗癌特性的化合物中的存在而闻名 . 吡咯衍生物已被发现对各种癌细胞系表现出细胞毒性,使其成为开发新型化疗药物的宝贵资源 .
抗菌活性
吡咯亚基是2-甲基-2-(1H-吡咯-1-基)丙酸的核心结构,在创建抗菌剂方面具有应用。 这些包括杀真菌剂、抗生素和抗原生动物化合物,这些化合物在对抗传染病方面至关重要 .
抗炎药物
吡咯类化合物,包括2-甲基-2-(1H-吡咯-1-基)丙酸的衍生物,已知具有抗炎特性。 这使得它们成为治疗慢性炎症性疾病的潜在候选药物 .
抗病毒剂
吡咯环系在合成抗病毒药物中起着重要作用,特别是那些抑制 HIV-1 逆转录酶和其他细胞 DNA 聚合酶蛋白激酶的药物。 这突出了2-甲基-2-(1H-吡咯-1-基)丙酸在抗病毒药物开发领域的潜力 .
降胆固醇药物
含吡咯的化合物与降胆固醇作用有关。 这表明2-甲基-2-(1H-吡咯-1-基)丙酸可能是合成旨在控制高胆固醇血症的药物的前体 .
有机化合物的合成
2-甲基-2-(1H-吡咯-1-基)丙酸: 用作有机合成的构建模块。 它用于创建各种有机化合物,包括基于吡咯的聚合物、树枝状大分子和大环化合物,这些化合物在材料科学和制药方面具有多种应用.
作用机制
Mode of Action
It is a pyrrole derivative that acts as a conductive polymer with an acid functional group. This suggests that it may interact with its targets through electrostatic interactions or hydrogen bonding, leading to changes in the target’s function or structure.
Biochemical Pathways
Given its structure and properties, it may be involved in pathways related to proteomics research .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-methyl-2-(1H-pyrrol-1-yl)propanoic acid, specific environmental factors such as temperature, pH, and presence of other molecules could potentially affect its action . Detailed studies on these aspects are currently lacking .
生化分析
Biochemical Properties
2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with pyrrole alkaloids, which are known for their diverse biological activities . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s stability and reactivity in biological systems.
Cellular Effects
The effects of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, its impact on gene expression can lead to changes in the production of proteins that are crucial for cell function and survival.
Molecular Mechanism
At the molecular level, 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules . It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to bind to active sites of enzymes or interact with regulatory proteins can lead to significant changes in cellular processes. For instance, it may inhibit the activity of enzymes involved in the synthesis of certain metabolites, thereby altering the metabolic balance within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid can change over time due to factors such as stability and degradation . Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid vary with different dosages in animal models . At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . These interactions can affect the levels of various metabolites within the cell, influencing the overall metabolic flux. The compound’s role in these pathways highlights its importance in maintaining cellular homeostasis and metabolic balance.
Transport and Distribution
Within cells and tissues, 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of the compound can affect its biological activity, as it may be more active in certain regions of the cell where it is more concentrated.
Subcellular Localization
The subcellular localization of 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can impact the compound’s activity and function, as it may interact with different biomolecules depending on its location within the cell. For example, its presence in the mitochondria may affect mitochondrial function and energy production.
属性
IUPAC Name |
2-methyl-2-pyrrol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-8(2,7(10)11)9-5-3-4-6-9/h3-6H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXUKPUNCLSXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672455 | |
| Record name | 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185320-31-3 | |
| Record name | α,α-Dimethyl-1H-pyrrole-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185320-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-(1H-pyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)
![3-(trifluoromethyl)-N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine](/img/structure/B1452697.png)
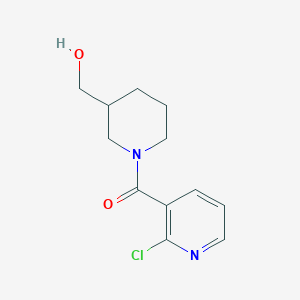
![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)
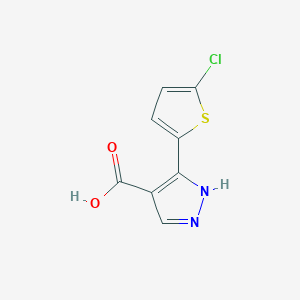
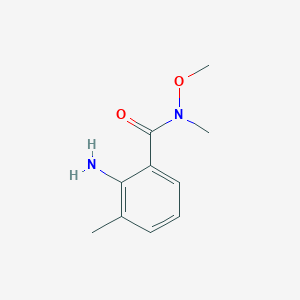
![2-[4-(Cyclohexylamino)phenyl]acetonitrile](/img/structure/B1452705.png)
